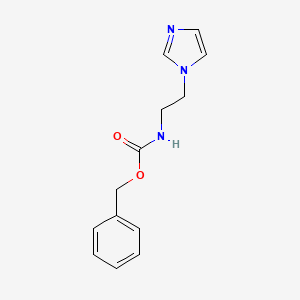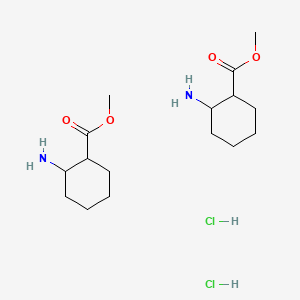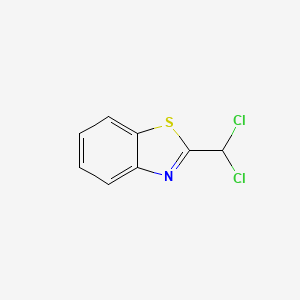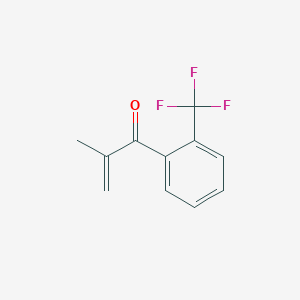![molecular formula C12H10BrN3 B13699460 2-Amino-7-bromo-5,10-dihydrobenzo[g]quinazoline](/img/structure/B13699460.png)
2-Amino-7-bromo-5,10-dihydrobenzo[g]quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MFCD32632761 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32632761 involves several steps, each requiring specific conditions to ensure the purity and yield of the final product. Common synthetic routes include:
Step 1: Initial formation of the core structure through a condensation reaction.
Step 2: Functionalization of the core structure using reagents such as alkyl halides or acyl chlorides.
Step 3: Purification of the product through recrystallization or chromatography.
Industrial Production Methods
Industrial production of MFCD32632761 typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often incorporating continuous flow techniques and advanced purification methods to meet industrial standards.
化学反応の分析
Types of Reactions
MFCD32632761 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide or cyanide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
MFCD32632761 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on cellular processes and as a tool in molecular biology.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of advanced materials and as a component in manufacturing processes.
作用機序
The mechanism by which MFCD32632761 exerts its effects involves interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and influencing biochemical pathways. Detailed studies have shown that it can modulate signal transduction and gene expression, leading to various biological effects.
Conclusion
MFCD32632761 is a compound of significant interest due to its unique properties and diverse applications. Its synthesis, reactivity, and mechanism of action have been extensively studied, making it a valuable tool in various scientific fields. Its comparison with similar compounds highlights its unique advantages, further emphasizing its importance in research and industry.
特性
分子式 |
C12H10BrN3 |
|---|---|
分子量 |
276.13 g/mol |
IUPAC名 |
7-bromo-5,10-dihydrobenzo[g]quinazolin-2-amine |
InChI |
InChI=1S/C12H10BrN3/c13-10-2-1-7-5-11-9(3-8(7)4-10)6-15-12(14)16-11/h1-2,4,6H,3,5H2,(H2,14,15,16) |
InChIキー |
FZGHPLDTMIICHA-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(CC3=CN=C(N=C31)N)C=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bicyclo[2.2.2]octane-2,5-dicarboxylic acid, dimethyl ester](/img/structure/B13699377.png)
![7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbonitrile](/img/structure/B13699382.png)

![Pyrrolo[1,2-b]pyridazine](/img/structure/B13699388.png)
![7-Boc-2-methyl-7-azaspiro[3.5]nonan-2-ol](/img/structure/B13699392.png)

![3-Amino-5-[3-(1-imidazolyl)phenyl]pyrazole Hydrochloride](/img/structure/B13699411.png)
![(R)-2-Acetamido-3-[[2-amino-9-(4-fluorobenzyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio]propanoic Acid](/img/structure/B13699412.png)

![Ethyl 5-[3-Fluoro-4-(1-imidazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13699426.png)


![5-[(Trimethylsilyl)ethynyl]picolinonitrile](/img/structure/B13699444.png)

